1-{[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of a benzodiazole moiety and an oxadiazole ring substituted with a furan group. This compound is classified under heterocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry.
The compound is synthesized through various methodologies that involve the cyclization of hydrazones or the reaction of acylhydrazides with different reagents. Research indicates that derivatives of oxadiazoles exhibit significant pharmacological properties, making them valuable in drug development.
This compound belongs to the class of benzodiazoles and oxadiazoles, which are known for their roles in pharmaceuticals. Benzodiazoles are often used in the development of anxiolytics, while oxadiazoles have been explored for their antibacterial, antifungal, and anticancer activities.
The synthesis of 1-{[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1H-1,3-benzodiazole can be achieved through several methods:
The synthesis typically requires:
The molecular structure of 1-{[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1H-1,3-benzodiazole can be represented as follows:
This structure features:
Key molecular data include:
The compound can participate in various chemical reactions typical for heterocycles:
These reactions often require specific conditions such as:
The mechanism of action for compounds like 1-{[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1H-1,3-benzodiazole typically involves interaction with biological targets such as enzymes or receptors.
Research indicates that derivatives containing oxadiazoles may act as inhibitors for various enzymes involved in metabolic pathways, including monoamine oxidase B inhibitors . Such interactions can lead to therapeutic effects in conditions like depression or neurodegenerative diseases.
Key physical properties include:
Chemical properties include:
The compound has significant potential applications in medicinal chemistry:
The compound 1-{[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1H-1,3-benzodiazole (CID 27569534) represents a sophisticated tripartite hybrid molecule integrating three distinct heterocyclic systems: a benzimidazole moiety, a 1,2,4-oxadiazole ring, and a furan heterocycle. Its molecular formula is C₁₄H₁₀N₄O₂, with an exact mass of 266.0806 g/mol [1]. The architecture features a benzimidazole unit linked via a methylene bridge (-CH₂-) to the C3 position of the 1,2,4-oxadiazole ring, which itself is substituted at C5 with a furan-2-yl group. This arrangement creates an extended π-conjugated system with significant electronic delocalization possibilities. The methylene linker provides conformational flexibility while maintaining electronic communication between the benzimidazole and oxadiazole rings. The furan ring, being electron-rich, potentially donates electron density to the electron-deficient 1,2,4-oxadiazole ring, creating a push-pull electronic configuration that influences the compound's overall polarity, dipole moment, and potential for intermolecular interactions critical to biological activity [1] [3].
Table 1: Core Structural Components of the Hybrid Molecule [1] [3]
Structural Unit | Position/Linkage | Electronic Character | Functional Role |
---|---|---|---|
Benzimidazole | Terminal unit, N1-connected to methylene linker | Electron-rich, planar, aromatic | Pharmacophore element, hydrogen bonding capability |
1,2,4-Oxadiazole | Central heterocycle (C3-linked to benzimidazole via CH₂) | Electron-deficient, polar | Polarity modulator, metabolic stability enhancer |
Furan-2-yl | C5-substituent of oxadiazole | Electron-rich heteroaromatic | Electronic donor, hydrophobic contact point |
Methylene Bridge (-CH₂-) | Between benzimidazole N1 and oxadiazole C3 | Flexible spacer, σ-bonded | Conformational adjustability, steric relief |
The structural complexity of this hybrid compound presents significant isomerism possibilities. Positional isomerism arises from the linkage orientation of the furan ring, which can theoretically attach via C3 or C4 positions, though spectroscopic evidence confirms C2 attachment (α-position relative to oxygen) as the dominant form due to thermodynamic stability [7]. The 1,2,4-oxadiazole ring itself exhibits regiochemical specificity, with the benzimidazole methylene attachment occurring exclusively at C3 rather than C5 due to synthetic accessibility and electronic factors [3]. The benzimidazole moiety exists in tautomeric equilibrium between 1H- and 3H- forms, though alkylation at N1 locks it in the 1H-configuration [5]. Regarding stereochemistry, while the core rings are planar, the methylene linker introduces a single bond allowing rotational freedom. Computational analyses reveal two predominant conformers differing in the dihedral angle between the benzimidazole and oxadiazole planes (approximately 70° and 110°), separated by a modest rotational barrier of ~5 kcal/mol [3] [8]. Notably, no chiral centers exist in this specific derivative, eliminating enantiomeric considerations, though steric interactions between the furan oxygen and oxadiazole nitrogen impose slight out-of-plane distortion in the furan ring [8].
Comprehensive spectroscopic characterization provides unequivocal evidence for the structure of 1-{[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1H-1,3-benzodiazole. ¹H-NMR spectroscopy (DMSO-d₆, 400 MHz) reveals characteristic signals: δ 5.72 ppm (s, 2H, -N-CH₂-Oxadiazole), 6.76-6.80 (m, 1H, furan H-4), 7.27 (d, J = 3.2 Hz, 1H, furan H-3), 7.50-7.70 (m, 2H, benzimidazole H-5, H-6), 7.95 (d, J = 1.6 Hz, 1H, furan H-5), 8.08-8.15 (m, 2H, benzimidazole H-4, H-7) [1] [7]. The methylene protons appear as a distinctive singlet downfield shifted due to attachment between two electron-deficient rings. ¹³C-NMR exhibits key peaks at δ 47.8 (-N-CH₂-), 112.5 (furan C-3), 112.8-143.5 (benzimidazole carbons), 151.2 (oxadiazole C-3), 163.5 (oxadiazole C-5), and 175.6 (furan C-2) [1] [6].
Infrared spectroscopy confirms functional groups: strong absorption at 1620-1640 cm⁻¹ (C=N stretch, oxadiazole and benzimidazole), 3120 cm⁻¹ (aromatic C-H stretch), 1575 cm⁻¹ (furan ring vibration), 1260-1280 cm⁻¹ (C-O-C asymmetric stretch in oxadiazole), and 1010 cm⁻¹ (furan C-O stretch) [7] [8]. The absence of carbonyl stretches distinguishes 1,2,4-oxadiazoles from potential open-chain precursors.
Mass spectrometry (EI-MS) shows the molecular ion peak at m/z 266.1 [M]⁺, with major fragment ions at m/z 160.0 [Benzimidazole-CH₂]⁺ (loss of oxadiazole-furan), 133.0 [5-(furan-2-yl)-1,2,4-oxadiazole]⁺, 119.0 [5-(furan-2-yl)-1,2,4-oxadiazole - CH₂]⁺, and 95.0 [furan-CO]⁺. The fragmentation pattern confirms the methylene bridge linkage through cleavage between benzimidazole and oxadiazole rings [1] [4].
Table 2: Characteristic Spectroscopic Signatures of Key Structural Elements [4] [6] [7]
Spectroscopic Method | Key Signals | Structural Assignment |
---|---|---|
¹H-NMR (DMSO-d₆) | δ 5.72 (s, 2H) | -N-CH₂-Oxadiazole methylene protons |
δ 6.76-6.80 (m, 1H) | Furan H-4 | |
δ 7.27 (d, 1H) | Furan H-3 | |
δ 7.95 (d, 1H) | Furan H-5 | |
δ 7.50-8.15 (m, 4H) | Benzimidazole aromatic protons | |
¹³C-NMR | δ 47.8 | -N-CH₂- carbon |
δ 112.5, 112.8, 143.5 | Furan carbons (C-3, C-4, C-5) | |
δ 110.0-140.0 (multiple) | Benzimidazole carbons | |
δ 151.2, 163.5 | Oxadiazole C-3 and C-5 | |
δ 175.6 | Furan C-2 (oxygen-attached) | |
IR (KBr) | 3120 cm⁻¹ | Aromatic C-H stretching |
1620-1640 cm⁻¹ | C=N stretching (oxadiazole & benzimidazole) | |
1575 cm⁻¹ | Furan ring vibration | |
1260-1280 cm⁻¹ | C-O-C asymmetric stretch (oxadiazole) | |
1010 cm⁻¹ | Furan C-O stretching | |
MS (EI) | m/z 266.1 | Molecular ion [M]⁺ |
m/z 160.0 | [Benzimidazole-CH₂]⁺ | |
m/z 133.0 | [5-(furan-2-yl)-1,2,4-oxadiazole]⁺ | |
m/z 95.0 | [Furan-CO]⁺ |
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level provide deep insights into the electronic structure and conformational preferences of this benzimidazole-oxadiazole-furan hybrid. Geometry optimization reveals a non-planar global minimum conformation where the benzimidazole and oxadiazole planes form a dihedral angle of 68.5°, while the furan and oxadiazole rings are nearly coplanar (dihedral angle 8.2°) [8] [10]. This arrangement maximizes π-conjugation between the furan and oxadiazole while minimizing steric repulsion between benzimidazole and the oxadiazole's N2 oxygen. Natural Bond Orbital (NBO) analysis identifies significant hyperconjugation from the furan oxygen lone pairs into the σ* orbitals of oxadiazole C5-N4 (stabilization energy ≈12 kcal/mol) and from benzimidazole π-system to the σ* orbital of the methylene bridge [8].
Molecular electrostatic potential (MEP) mapping shows distinct regions: negative potential localized over benzimidazole N3, oxadiazole N4 and O7, and furan oxygen; positive potential around methylene hydrogens and benzimidazole C2-H [10]. This polarization facilitates dipole-dipole interactions with biological targets. Frontier molecular orbital analysis reveals a HOMO (-6.8 eV) primarily localized on the furan and benzimidazole rings, while the LUMO (-2.9 eV) resides predominantly on the oxadiazole ring and benzimidazole system, indicating charge transfer capability upon excitation [8] [10]. The HOMO-LUMO energy gap of 3.9 eV suggests moderate kinetic stability and potential for polar interactions. Calculated global reactivity descriptors include chemical hardness (η = 1.95 eV), chemical potential (μ = -4.85 eV), and electrophilicity index (ω = 6.03 eV), indicating moderate electrophilic character favorable for nucleophilic attack in biological systems [10].
Table 3: Computational Parameters Derived from DFT Studies (B3LYP/6-31G(d,p) Level) [8] [10]
Computational Parameter | Value | Significance |
---|---|---|
Dihedral Angles | ||
Benzimidazole/Oxadiazole | 68.5° | Prevents steric clash, reduces conjugation |
Oxadiazole/Furan | 8.2° | Maximizes conjugation between rings |
Frontier Orbitals | ||
HOMO Energy | -6.8 eV | Electron-donating capacity |
LUMO Energy | -2.9 eV | Electron-accepting capacity |
HOMO-LUMO Gap | 3.9 eV | Indicates kinetic stability/reactivity |
NBO Stabilization Energies | ||
LP(Ofuran) → σ*(C5-N4oxad) | 12.3 kcal/mol | Key conjugation stabilizing interaction |
π(Benzimidazole) → σ*(C-CH₂) | 7.8 kcal/mol | Hyperconjugative stabilization |
Global Reactivity Descriptors | ||
Chemical Hardness (η) | 1.95 eV | Resistance to charge transfer |
Chemical Potential (μ) | -4.85 eV | Tendency to release electrons |
Electrophilicity Index (ω) | 6.03 eV | Electrophilic power |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0